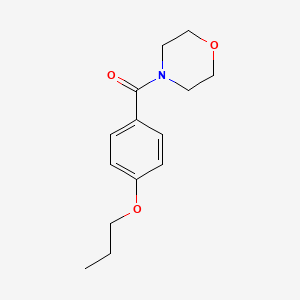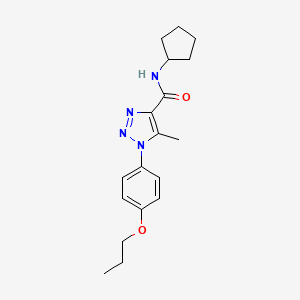
4-(4-propoxybenzoyl)morpholine
Übersicht
Beschreibung
4-(4-Propoxybenzoyl)morpholine, also known as PBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PBM belongs to the class of benzoylmorpholine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 4-(4-propoxybenzoyl)morpholine is not fully understood. However, it has been proposed that 4-(4-propoxybenzoyl)morpholine exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. 4-(4-propoxybenzoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
4-(4-propoxybenzoyl)morpholine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are implicated in the development of neuroinflammation. 4-(4-propoxybenzoyl)morpholine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-propoxybenzoyl)morpholine is its versatility in terms of its potential applications in drug development. 4-(4-propoxybenzoyl)morpholine has been found to exhibit a wide range of pharmacological activities, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(4-propoxybenzoyl)morpholine is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-propoxybenzoyl)morpholine. One area of interest is the development of more efficient synthesis methods for 4-(4-propoxybenzoyl)morpholine, which could make it more accessible for use in drug development. Another area of interest is the investigation of the potential use of 4-(4-propoxybenzoyl)morpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4-(4-propoxybenzoyl)morpholine and to explore its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-(4-propoxybenzoyl)morpholine is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug development. The synthesis of 4-(4-propoxybenzoyl)morpholine involves the reaction of 4-propoxybenzoic acid with morpholine in the presence of a coupling agent such as DCC or EDC. 4-(4-propoxybenzoyl)morpholine has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Despite its limitations, 4-(4-propoxybenzoyl)morpholine is a versatile compound that holds great promise for the future of medicine.
Wissenschaftliche Forschungsanwendungen
4-(4-propoxybenzoyl)morpholine has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. 4-(4-propoxybenzoyl)morpholine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHESCTQXATDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4644250.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4644253.png)
![methyl 3-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4644260.png)

![3-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4644264.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4644287.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4644288.png)


![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)

